![molecular formula C11H10N4O3 B2844803 6-羟基-N-(6-甲氧吡啶-3-基)嘧啶-4-甲酰胺 CAS No. 2034255-90-6](/img/structure/B2844803.png)
6-羟基-N-(6-甲氧吡啶-3-基)嘧啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-hydroxy-N-(6-methoxypyridin-3-yl)pyrimidine-4-carboxamide” is a chemical compound with the molecular formula C23H24N8O4S . It is also known as Fimepinostat and has been used in trials studying the treatment of lymphoma, solid tumors, breast cancer, multiple myeloma, and NUT midline carcinoma, among others .
Molecular Structure Analysis
The molecular structure of “6-hydroxy-N-(6-methoxypyridin-3-yl)pyrimidine-4-carboxamide” consists of a pyrimidine ring attached to a methoxy-substituted pyridine ring . The molecular weight of this compound is 508.56 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is between 2-8°C in a sealed, dry environment .科学研究应用
Cancer Research
This compound has been used in cancer research, particularly in the study of lung cancers and breast cancer . It inhibits the PI3K pathway, decreases phosphorylation of AKT and its downstream targets, p70S6 and 4EBP-1, in H460 cells . It also suppresses the RAF-MEK-MAPK signaling pathway through HDAC inhibition .
Cell Cycle Regulation
“6-hydroxy-N-(6-methoxypyridin-3-yl)pyrimidine-4-carboxamide” can induce cell-cycle arrest at the G2–M phase . This makes it a valuable tool for studying cell cycle regulation and its implications in disease processes.
Tumor Growth Inhibition
In preclinical studies, this compound has shown promise in inhibiting tumor growth. It caused tumor stasis in NSCLC cell xenografts and induced tumor regression in DLBCL (SU-DHL4 diffuse large B-cell lymphoma) after oral administration .
安全和危害
作用机制
Target of Action
The primary targets of 6-hydroxy-N-(6-methoxypyridin-3-yl)pyrimidine-4-carboxamide are currently unknown. The compound’s structure is similar to Fimepinostat (CUDC-907), which has been used in trials studying the treatment of lymphoma, solid tumors, breast cancer, multiple myeloma, and NUT midline carcinoma . .
属性
IUPAC Name |
N-(6-methoxypyridin-3-yl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c1-18-10-3-2-7(5-12-10)15-11(17)8-4-9(16)14-6-13-8/h2-6H,1H3,(H,15,17)(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSHLNOHZHCPEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-N-(6-methoxypyridin-3-yl)pyrimidine-4-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。